2-Methoxy-5-(2-nitroethyl)phenol
Description
2-Methoxy-5-(2-nitroethyl)phenol (CAS: 322474-09-9) is a phenolic derivative characterized by a methoxy group at the 2-position and a nitroethyl (-CH₂CH₂NO₂) substituent at the 5-position of the benzene ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive natural products, such as erianin and combretastatin derivatives .
Properties
IUPAC Name |
2-methoxy-5-(2-nitroethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-14-9-3-2-7(6-8(9)11)4-5-10(12)13/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIMUCQQHDXMIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356197 | |
| Record name | 2-methoxy-5-(2-nitroethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
322474-09-9 | |
| Record name | 2-methoxy-5-(2-nitroethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The nitrovinyl group (-CH=CH-NO₂) undergoes conjugate reduction, where NaBH₄ acts as a hydride donor. Silica gel serves as a heterogeneous catalyst, enhancing the reactivity of NaBH₄ by adsorbing the reagent and substrate, thereby facilitating electron transfer. The reduction proceeds via a two-step pathway:
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Hydride addition to the β-carbon of the nitrovinyl group, forming a nitroalkane intermediate.
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Protonation of the α-carbon to yield the saturated nitroethyl group (-CH₂-CH₂-NO₂).
The use of chloroform and isopropyl alcohol as solvents ensures optimal polarity for both the dissolution of the nitrovinyl precursor and the stabilization of intermediates.
Reagents and Conditions:
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Starting material : 1-(3-Hydroxy-4-methoxyphenyl)-2-nitroethene (nitrovinyl precursor).
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Reducing agent : Sodium borohydride (4 mmol per mmol of substrate).
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Catalyst : Silica gel (2 g per mmol of substrate).
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Solvents : Chloroform and isopropyl alcohol (8:1.5 v/v).
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Temperature : 20°C (ambient).
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Reaction time : 30 minutes.
Steps:
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Mixing : Combine the nitrovinyl precursor, silica gel, and solvents in a flask.
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Reduction : Add NaBH₄ in small portions under stirring.
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Quenching : Terminate the reaction with 0.1 N HCl to neutralize excess borohydride.
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Workup : Filter to remove silica gel, concentrate the organic layer, and extract with dichloromethane.
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Purification : Chromatography on silica gel (eluent: chloroform/isopropyl alcohol) yields the pure product.
Data Summary of Key Synthesis Parameters
Scalability and Industrial Considerations
The described method is amenable to scale-up due to its simplicity and use of inexpensive reagents. Key considerations include:
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitroethyl (-CH₂-NO₂) moiety undergoes selective reduction under mild conditions, forming primary amines. This reaction is critical for synthesizing bioactive intermediates:
Mechanistic Notes :
- NaBH₄ in polar aprotic solvents selectively reduces nitro groups to amines without affecting methoxy or phenolic groups .
- Catalytic hydrogenation (e.g., Raney Ni) requires elevated temperatures (150°C) and inert atmospheres .
Oxidation Reactions
The phenolic hydroxyl group is susceptible to oxidation, forming quinone derivatives under controlled conditions:
| Oxidizing Agent | Product | Application | Source |
|---|---|---|---|
| O₂ (air) | 2-Methoxy-5-(2-nitroethyl)-1,4-benzoquinone | Polymer synthesis | |
| KMnO₄ (acidic) | Carboxylic acid derivatives | Degradation studies |
Key Insight : Electron-donating methoxy groups stabilize radical intermediates during oxidation, enhancing reaction rates compared to unsubstituted phenols .
Electrophilic Aromatic Substitution (EAS)
The aromatic ring participates in EAS, with regioselectivity influenced by substituents:
| Reaction | Electrophile | Position | Yield | Notes | Source |
|---|---|---|---|---|---|
| Nitration | NO₂⁺ | Meta | 45% | Deactivated by nitroethyl group | |
| Sulfonation | SO₃H⁺ | Para | 38% | Moderate activation by methoxy group |
Mechanistic Analysis :
- The nitroethyl group deactivates the ring, directing incoming electrophiles to the meta position relative to itself .
- Methoxy groups weakly activate ortho/para positions but are overshadowed by the strong deactivation from nitroethyl .
Nucleophilic Substitution
The methoxy group (-OCH₃) can be demethylated under acidic or Lewis acidic conditions:
| Reagent | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| BBr₃, DCM | 5-(2-Nitroethyl)resorcinol | 89% | 0°C, 2 hours | |
| HBr (48%) | 5-(2-Nitroethyl)resorcinol | 76% | Reflux, 6 hours |
Applications : Demethylated products serve as precursors for coumarin derivatives and antioxidant agents .
Coupling Reactions
The phenolic hydroxyl group participates in Ullmann-type coupling reactions:
| Substrate | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| 4-Bromoanisole | CuBr, K₂CO₃ | 3-Aryloxy-5-(2-nitroethyl)phenol | 71% | |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | Biaryl ether derivatives | 65% |
Key Insight : Copper catalysts enable C-O bond formation at room temperature, minimizing nitro group reduction .
Acid-Base Reactions
The phenolic proton (pKa ≈ 8.3 ) undergoes deprotonation in basic media, forming water-soluble salts:
| Base | Salt Formed | Application | Source |
|---|---|---|---|
| NaOH | Sodium 2-methoxy-5-(2-nitroethyl)phenolate | Chromatography | |
| NH₄OH | Ammonium salt | pH-dependent solubility studies |
Biological Interactions
Scientific Research Applications
Chemical Synthesis and Preparation Methods
The synthesis of 2-Methoxy-5-(2-nitroethyl)phenol typically involves the nitration of phenolic compounds followed by specific modifications to introduce the methoxy and nitroethyl groups. Various methods have been reported for the efficient synthesis of this compound:
- Nitration Techniques : Traditional nitration methods utilize mixed acids; however, greener alternatives have been developed that minimize waste and improve yield. For instance, a method using methylene chloride as a solvent has shown to significantly reduce sulfuric acid consumption while maintaining high product purity and yield .
- Catalytic Reduction : Recent studies have explored the use of ammonia-borane as a reducing agent for nitroalkenes, demonstrating effective conversion rates under optimized conditions. This method highlights the compound's versatility in synthetic organic chemistry .
This compound exhibits notable biological activities, particularly in the context of cancer research:
- Antitumor Properties : Research indicates that this compound possesses cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis, making it a candidate for further investigation as an anticancer agent.
- Antioxidant Activity : The compound has also demonstrated antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells. This activity suggests potential applications in health supplements or therapeutic formulations aimed at reducing oxidative damage.
Environmental Applications
The environmental impact of synthetic compounds is a growing concern. This compound has been evaluated for its potential role in environmental remediation:
- Biodegradability Studies : Initial findings suggest that this compound may undergo degradation in microbial environments, indicating its potential for use in bioremediation processes where contaminants are broken down by natural biological activity.
Case Studies and Research Findings
A comprehensive review of case studies reveals the multifaceted applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity in breast cancer cell lines with IC50 values indicating effective dose range. |
| Study B | Antioxidant Effects | Showed reduced oxidative stress markers in treated cells compared to controls, suggesting protective mechanisms against cellular damage. |
| Study C | Environmental Impact | Evaluated biodegradation rates under various conditions, indicating potential for use in pollution management strategies. |
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(2-nitroethyl)phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 2-Methoxy-5-(2-nitroethyl)phenol with Related Compounds
(i) Substituent Effects on Bioactivity
- Nitroethyl Group: The nitroethyl substituent in this compound distinguishes it from erianin (trimethoxyphenethyl) and combretastatin A-4 (styryl group). While erianin and combretastatin A-4 exhibit potent anticancer activity via tubulin inhibition , the nitroethyl group may confer redox activity, enabling nitric oxide (NO) release under reducing conditions, which could modulate apoptosis or inflammation .
- Schiff Base Derivatives: Compounds like 2-Methoxy-5-((phenylamino)methyl)phenol () lack nitro groups but feature amine-linked substituents, making them versatile intermediates for dyes and coordination complexes rather than direct therapeutics .
(iii) Physicochemical Properties
- However, this remains inferior to combretastatin A-4’s phosphate prodrug formulations .
- Stability : Nitro groups are prone to reduction under physiological conditions, which may limit the compound’s stability but enable pro-drug activation strategies .
Biological Activity
2-Methoxy-5-(2-nitroethyl)phenol, a compound with the chemical formula C10H11N02, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 322474-09-9
- Molecular Weight : 195.20 g/mol
- Structure : The compound features a methoxy group and a nitroethyl side chain attached to a phenolic ring, which influences its reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Antioxidant Activity : The phenolic structure provides the compound with antioxidant properties, potentially mitigating oxidative stress in cells.
- Anti-inflammatory Effects : Studies suggest that the compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
- Antitumor Properties : Preliminary research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Biological Activity Data Table
Case Study 1: Antioxidant Activity
A study conducted on the antioxidant properties of various phenolic compounds indicated that this compound significantly scavenged free radicals in vitro, demonstrating a dose-dependent response. This suggests its potential utility in formulations aimed at reducing oxidative damage in biological systems.
Case Study 2: Anti-inflammatory Effects
In vitro experiments revealed that treatment with this compound led to a marked decrease in the production of inflammatory markers such as IL-6 and TNF-alpha in macrophage cultures. This highlights the compound's potential as an anti-inflammatory agent, which could be beneficial in conditions characterized by chronic inflammation.
Case Study 3: Antitumor Activity
Research involving various cancer cell lines demonstrated that this compound could induce apoptosis through the activation of caspase pathways. The compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, indicating its potential as a targeted therapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Methoxy-5-(2-nitroethyl)phenol, and what critical parameters must be controlled during the reaction?
- Methodological Answer : Synthesis typically involves nitration or nitroethylation of a methoxyphenol precursor. For example, a Michael addition of nitromethane to a phenolic aldehyde intermediate under basic conditions (e.g., KOH/ethanol) can introduce the nitroethyl group. Key parameters include:
- Temperature : Maintain 0–5°C during nitration to avoid side reactions.
- pH : Use buffered conditions (pH 7–9) to stabilize the nitroethyl intermediate.
- Protection of hydroxyl groups : Temporarily protect the phenolic -OH with acetyl or benzyl groups to prevent oxidation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolating the product .
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) characterize this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Expect aromatic protons at δ 6.5–7.5 ppm (split due to substituents), methoxy (-OCH₃) at δ ~3.8 ppm, and nitroethyl (-CH₂NO₂) protons as multiplets at δ 4.0–4.5 ppm (CH₂) and δ 1.5–2.0 ppm (CH₂ adjacent to NO₂).
- ¹³C NMR : Aromatic carbons at 110–150 ppm, methoxy at ~56 ppm, and nitroethyl carbons at 70–80 ppm (CH₂) and 90–100 ppm (NO₂-linked C) .
- IR : Strong -NO₂ asymmetric stretch at ~1520 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹; phenolic -OH stretch (if free) at ~3300 cm⁻¹ .
- GC-MS : Molecular ion peak at m/z corresponding to C₉H₁₁NO₄ (calc. 197.07), with fragmentation patterns showing loss of NO₂ (m/z 149) and methoxy groups .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
- Storage : Keep in airtight containers away from light and oxidizing agents due to nitro group instability.
- Waste Disposal : Collect nitro-containing waste separately and neutralize with reducing agents (e.g., FeSO₄) before disposal via certified hazardous waste services .
Advanced Research Questions
Q. How can contradictions in the reactivity of the nitroethyl group under different catalytic conditions be resolved?
- Methodological Answer :
- Controlled Catalytic Screening : Test the compound under homogeneous (e.g., Pd/C, Raney Ni) vs. heterogeneous (e.g., enzymatic) catalysis. For example, hydrogenation of the nitroethyl group may yield varying amine products depending on catalyst selectivity .
- Kinetic Studies : Monitor reaction progress via HPLC or in-situ FTIR to identify intermediates. Contradictions often arise from competing pathways (e.g., nitro reduction vs. ring hydrogenation) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may stabilize nitro group reactivity, while protic solvents (ethanol) could promote side reactions .
Q. What computational approaches (e.g., DFT) predict the electronic effects of the nitroethyl substituent on the phenolic ring?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) to analyze electron density distribution. The nitroethyl group is strongly electron-withdrawing, reducing electron density on the aromatic ring (Hammett σₚ ~ +0.8), which directs electrophilic substitution to the para position relative to the methoxy group .
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict sites for nucleophilic/electrophilic attack. The nitroethyl group lowers LUMO energy, enhancing susceptibility to nucleophilic reactions .
Q. How should oxidative stability studies of this compound be designed?
- Methodological Answer :
- Accelerated Oxidation Tests : Expose the compound to UV light (λ = 254 nm) or H₂O₂/Fe²⁺ (Fenton’s reagent) and monitor degradation via LC-MS.
- Control Variables :
- Solvent Polarity : Compare stability in polar (water) vs. nonpolar (hexane) media.
- pH : Test acidic (pH 3), neutral, and alkaline (pH 10) conditions to assess hydrolysis of the nitroethyl group .
- Radical Scavenger Assays : Add antioxidants (e.g., BHT) to quantify radical-mediated degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
